In Vivo Anti-Uterotrophic Potency vs. Tamoxifen
In a direct head-to-head comparison using the in vivo anti-uterotrophic assay, Estrogen receptor antagonist 8 (also designated compound 4 in the primary reference) demonstrated an EC50 value of 4.160 μM, representing a 1.83-fold improvement in potency relative to tamoxifen (TMX), which exhibited an EC50 value of 7.625 μM under identical experimental conditions [1]. The assay methodology involved subcutaneous administration of the test compounds to immature female rats at doses of 1, 3, 10, 20, and 30 mg/kg/day for three consecutive days, with anti-uterotrophic activity quantified by measuring the reduction in uterine weight compared to vehicle-treated control animals [1].
| Evidence Dimension | In vivo anti-uterotrophic efficacy (EC50) |
|---|---|
| Target Compound Data | EC50 = 4.160 μM |
| Comparator Or Baseline | Tamoxifen (TMX): EC50 = 7.625 μM |
| Quantified Difference | 1.83-fold lower EC50 (enhanced potency) |
| Conditions | In vivo anti-uterotrophic assay: immature female rats, subcutaneous administration at 1, 3, 10, 20, 30 mg/kg/day for 3 days |
Why This Matters
This 1.83-fold lower EC50 demonstrates quantitatively superior in vivo anti-estrogenic activity under identical dosing conditions, enabling lower compound requirements or enhanced efficacy in animal models of estrogen-dependent tissue responses.
- [1] Mahmoud A Ragab, et al. Structure-based design and synthesis of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with estrogen receptor (ER) antagonist activity. Bioorg Chem. 2022 Feb;119:105554. View Source
